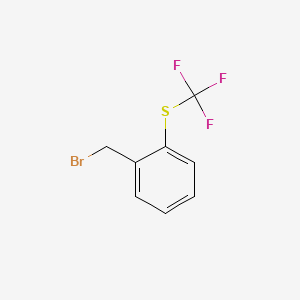

2-(Trifluoromethylthio)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3S/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBCQBRVNBLWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380694 | |

| Record name | 2-(Trifluoromethylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238403-52-6 | |

| Record name | 2-(Trifluoromethylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Trifluoromethyl)thio]benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Trifluoromethylthio)benzyl bromide

Introduction: The Significance of the Trifluoromethylthio Benzyl Moiety

2-(Trifluoromethylthio)benzyl bromide is a key intermediate in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. The presence of the trifluoromethylthio (-SCF3) group imparts unique properties to the parent molecule, including increased lipophilicity, metabolic stability, and altered electronic characteristics, which can significantly enhance its efficacy and pharmacokinetic profile. The benzyl bromide functionality serves as a versatile handle for the introduction of the 2-(trifluoromethylthio)benzyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Primary Synthetic Pathway: Free-Radical Bromination of 2-(Trifluoromethylthio)toluene

The most direct and industrially viable route to this compound is the free-radical bromination of 2-(trifluoromethylthio)toluene at the benzylic position. This reaction, a variation of the well-established Wohl-Ziegler bromination, leverages the selective reactivity of N-bromosuccinimide (NBS) towards allylic and benzylic C-H bonds in the presence of a radical initiator or photochemical activation.[1]

Mechanistic Insights and Rationale

The success of this transformation hinges on the electronic nature of the trifluoromethylthio group. The -SCF3 moiety is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivation effectively prevents competing electrophilic aromatic bromination, thereby favoring the desired free-radical substitution on the methyl group.[1]

The reaction proceeds via a classic radical chain mechanism:

-

Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved upon heating or exposure to UV light to generate a small number of initial radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from the benzylic methyl group of 2-(trifluoromethylthio)toluene, forming a resonance-stabilized benzylic radical.

-

This benzylic radical then reacts with a bromine source, typically molecular bromine generated in situ from NBS, to yield the desired this compound and a new bromine radical.[2][3]

-

The newly formed bromine radical continues the chain reaction by abstracting a hydrogen from another molecule of 2-(trifluoromethylthio)toluene.

-

-

Termination: The reaction is terminated when two radicals combine.

The use of NBS is crucial as it maintains a low, steady concentration of molecular bromine in the reaction mixture, which is essential for minimizing side reactions such as dibromination.[2]

Visualizing the Reaction Pathway

Caption: Free-radical bromination of 2-(trifluoromethylthio)toluene.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-(Trifluoromethylthio)toluene | 192.18 | 10.0 | 1.92 g |

| N-Bromosuccinimide (NBS) | 177.98 | 11.0 (1.1 eq) | 1.96 g |

| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 (0.05 eq) | 82 mg |

| Acetonitrile (CH3CN) | 41.05 | - | 50 mL |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethylthio)toluene (1.92 g, 10.0 mmol) and acetonitrile (50 mL).

-

Addition of Reagents: Add N-bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (82 mg, 0.5 mmol) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water (2 x 25 mL) to remove any remaining succinimide and unreacted NBS.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution (25 mL) followed by brine (25 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Alternative Synthetic Approaches

While direct bromination is the preferred method, this compound can theoretically be synthesized through other routes, although these are generally less efficient.

From 2-(Trifluoromethylthio)benzyl Alcohol

This two-step approach involves the initial formation of 2-(trifluoromethylthio)benzyl alcohol, followed by its conversion to the corresponding bromide.

-

Reduction of 2-(Trifluoromethylthio)benzoic Acid: 2-(Trifluoromethylthio)benzoic acid can be reduced to the corresponding benzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3). The synthesis of the benzoic acid precursor can be achieved through methods such as nucleophilic aromatic substitution on a suitable difunctionalized benzene derivative.[4][5][6]

-

Conversion of Alcohol to Bromide: The resulting 2-(trifluoromethylthio)benzyl alcohol can then be converted to the bromide using reagents such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).[7]

Caption: Two-step alternative synthesis via the benzyl alcohol.

Safety and Handling Considerations

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is also light-sensitive and should be stored in a dark container.

-

AIBN: AIBN is a potentially explosive compound, especially when heated. It should be handled with care and stored at low temperatures.

-

This compound: As a benzyl bromide derivative, this compound is expected to be a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Solvents: Acetonitrile is flammable and toxic. Carbon tetrachloride, a traditional solvent for this reaction, is a known carcinogen and ozone-depleting substance and its use should be avoided. Safer alternatives like acetonitrile or (trifluoromethyl)benzene are recommended.[1][8][9]

Conclusion

The synthesis of this compound is most efficiently achieved through the free-radical bromination of 2-(trifluoromethylthio)toluene using N-bromosuccinimide and a radical initiator. This method is highly selective due to the electronic properties of the trifluoromethylthio group. Understanding the underlying reaction mechanism and adhering to proper experimental and safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- Benchchem. Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS).

- Google Patents. CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid.

- Guidechem. How to Prepare 2-(Trifluoromethyl)benzoic Acid? - FAQ.

- ChemicalBook. 2-(Trifluoromethyl)benzyl bromide synthesis.

- PrepChem.com. Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid.

- Google Patents. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives.

- Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution.

- ResearchGate. ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene.

- LibreTexts Chemistry. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.

- YouTube. NBS: Radical Bromination.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. CN107176916A - A kind of 2-ï¼To TRIFLUOROMETHYLPHENYLTHIOï¼The preparation method of benzoic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google Patents [patents.google.com]

- 7. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Whitepaper: A Synergistic Approach to the Structural Elucidaion of CAS 238403-52-6

Abstract: The definitive identification of a novel chemical entity is a cornerstone of drug discovery, chemical synthesis, and materials science. This guide provides an in-depth, technical walkthrough of the structure elucidation process for the compound registered under CAS number 238403-52-6. From the perspective of a senior application scientist, this paper eschews a simple recitation of data, instead focusing on the strategic integration of orthogonal analytical techniques. We will demonstrate how High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to move from a molecular formula to an unambiguously confirmed chemical structure. The causality behind experimental choices, the interpretation of complex datasets, and the logic of structural assembly are detailed to provide a practical framework for researchers and drug development professionals.

Introduction: The Strategy of Structure Elucidation

The goal of structure elucidation is not merely to collect spectra, but to conduct a systematic investigation where each piece of data validates and builds upon the last. The modern analytical laboratory relies on a multi-technique approach to mitigate the ambiguity inherent in any single method.[1][2] For an unknown compound, such as the one designated CAS 238403-52-6, our investigation follows a logical progression designed to maximize certainty at each step. This process, outlined below, begins with the most fundamental property—the molecular formula—before probing functional groups and finally assembling the atomic connectivity of the molecular framework.

The overall workflow is a self-validating loop, where initial hypotheses from mass spectrometry are tested and refined by spectroscopic data, culminating in a final structure consistent with all observations.

Caption: Key HMBC correlations confirming fragment connectivity.

Key HMBC Correlations and Interpretation:

-

H(CH₂) → Carbons: The protons of the methylene group (δ 4.85) show correlations to three aromatic carbons: the two quaternary carbons at 138.1 ppm and 125.9 ppm, and one CH carbon at 132.5 ppm.

-

Logic: A proton showing a 2-bond correlation to one carbon and a 3-bond correlation to its neighbor is definitive. The strong correlation from the CH₂ protons to the quaternary carbon at 138.1 ppm establishes the attachment point. The subsequent correlations to the adjacent carbons (125.9 ppm and 132.5 ppm) confirm an ortho substitution pattern.

Final Structure Confirmation

Synthesizing all the evidence:

-

HRMS: Established the molecular formula C₈H₆BrF₃S and an IHD of 4.

-

IR: Confirmed an aromatic ring, C-F, and C-Br bonds.

-

¹H & ¹³C NMR: Showed a disubstituted aromatic ring, a -CH₂Br group, and a -SCF₃ group.

-

2D NMR: The HMBC data unambiguously established the connectivity between the fragments, confirming a 1,2- (ortho) substitution pattern on the benzene ring.

The elucidated structure is therefore 2-(Trifluoromethylthio)benzyl bromide .

Chemical Name: this compound CAS Number: 238403-52-6 Molecular Formula: C₈H₆BrF₃S Molecular Weight: 271.10 g/mol

This structure is fully consistent with all acquired analytical data, providing a high degree of confidence in the identification.

Conclusion

References

- Current time information in Singapore. (n.d.). Google Search.

- Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 6583–6588.

- Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.

- Ghasemi, F., & Zenobi, R. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analyst, 134(4), 690–700.

- American Chemical Society. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube.

- Whitman College. (n.d.).

- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 238403-52-6.

- San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Salgado, G. F., & Sarotti, A. M. (2018). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 56(5), 413-419.

- Wikipedia. (2023, December 18). Two-dimensional nuclear magnetic resonance spectroscopy.

-

3B Scientific Corporation. (n.d.). Welcome to .

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 238403-52-6 (Italian).

- Intertek. (n.d.).

- INDOFINE Chemical Company, Inc. (n.d.). This compound | 238403-52-6.

- Ambeed.com. (n.d.). CAS Index.

- Synthonix, Inc. (n.d.). (2-(Bromomethyl)phenyl)(trifluoromethyl)sulfane - [B88660].

- INDOFINE Chemical Company, Inc. (n.d.).

- Khalil, A. A. (n.d.).

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Taylor & Francis. (n.d.).

- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Apollo Scientific. (n.d.). 2-[(Trifluoromethyl)thio]benzyl bromide.

- ChemicalBook. (n.d.). Nifuroxazide | 965-52-6.

- ChemicalBook. (n.d.). Nifuroxazide Chemical Properties,Uses,Production.

Sources

An In-depth Technical Guide to the Reactivity of the Trifluoromethylthio Group on an Aromatic Ring

Part 1: The Trifluoromethylthio Group: A Privileged Moiety in Modern Chemistry

Introduction: Significance in Drug Discovery and Materials Science

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design, profoundly influencing the fields of medicinal chemistry, agrochemicals, and materials science.[1] Among these, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful modulator of molecular properties.[2] Its introduction into organic molecules can dramatically alter their physicochemical and biological profiles, making it a "privileged" structural motif in the development of novel pharmaceuticals and advanced materials.[3][4]

In medicinal chemistry, the SCF3 group is highly sought after for its ability to enhance a drug candidate's metabolic stability and membrane permeability.[1][2] This translates to improved bioavailability and a more favorable pharmacokinetic profile.[2] A notable example is the anorectic drug Tiflorex, which features a trifluoromethylthio-substituted aromatic ring.[4] The increasing number of SCF3-containing drugs and agrochemicals on the market underscores the importance of this functional group in contemporary research and development.[3][4]

Unique Physicochemical Properties: Lipophilicity and Electronic Effects

The trifluoromethylthio group's utility stems from a combination of two key properties: its high lipophilicity and its strong electron-withdrawing nature.[1][2]

-

Lipophilicity: The SCF3 group is one of the most lipophilic substituents known, with a Hansch lipophilicity parameter (π) of 1.44.[3] This high lipophilicity facilitates the transport of molecules across biological membranes, such as the cell membrane and the blood-brain barrier, which can lead to enhanced absorption and distribution of drug candidates.[1][2]

-

Electronic Effects: The SCF3 group is a potent electron-withdrawing group, influencing the electron density of the aromatic ring to which it is attached.[1][3] This electronic perturbation can significantly impact the reactivity of the aromatic ring in various chemical transformations and can also modulate the acidity or basicity of nearby functional groups. Furthermore, this electron-withdrawing character can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic stability of the molecule.[1]

Part 2: Synthesis of Aryl Trifluoromethyl Sulfides

The installation of the trifluoromethylthio group onto an aromatic ring can be achieved through several synthetic strategies, broadly categorized as electrophilic, nucleophilic, and cross-coupling reactions.

Electrophilic Trifluoromethylthiolation

Direct electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic compound with a reagent that delivers an "SCF3+" equivalent.[3] This approach is particularly useful for the late-stage functionalization of complex molecules.[3] A variety of electrophilic trifluoromethylthiolating reagents have been developed, with N-trifluoromethylthiosaccharin and N-trifluoromethylthio-dibenzenesulfonimide being notable for their stability and high reactivity.[3][4] These reactions are often promoted by a Lewis or Brønsted acid to enhance the electrophilicity of the reagent.[3]

Nucleophilic Trifluoromethylthiolation

Nucleophilic trifluoromethylthiolation typically involves the reaction of an aryl halide or another suitable electrophile with a nucleophilic "SCF3-" source. Reagents such as [NMe4][SCF3] are convenient sources for this transformation.[5]

Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become a powerful and versatile method for the synthesis of aryl trifluoromethyl sulfides.[5][6] These reactions typically involve the coupling of an aryl halide (iodide or bromide) with a trifluoromethylthiolating agent in the presence of a suitable metal catalyst, often based on palladium or nickel.[5] These methods offer a broad substrate scope and good functional group tolerance.[5][6]

Part 3: Reactivity of the Aryl-SCF3 Moiety

The presence of the strongly electron-withdrawing trifluoromethylthio group significantly influences the reactivity of the aromatic ring, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr) on the SCF3-Substituted Ring

Directing Effects and Reactivity

The trifluoromethylthio group is a deactivating substituent for electrophilic aromatic substitution (SEAr) due to its strong electron-withdrawing inductive effect.[7] This deactivation makes SEAr reactions on aryl-SCF3 compounds more challenging compared to unsubstituted benzene. The SCF3 group is considered a meta-director for SEAr reactions on a deactivated ring. However, for activated systems, such as phenols, the substitution pattern can be influenced by the directing effect of the activating group.[7]

Mechanistic Considerations

The mechanism of SEAr involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.[8][9] The rate-determining step is the formation of this intermediate.[9] The electron-withdrawing SCF3 group destabilizes this positively charged intermediate, thus slowing down the reaction rate.[7]

Experimental Protocol: Acid-Promoted Electrophilic Trifluoromethylthiolation of Phenols [7]

This protocol describes the para-selective trifluoromethylthiolation of phenols using N-(trifluoromethylsulfanyl)aniline in the presence of a Brønsted acid promoter.

Materials:

-

Substituted phenol (1.0 mmol)

-

N-(Trifluoromethylsulfanyl)aniline (1.2 mmol)

-

Triflic acid (1.5 mmol)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the substituted phenol in anhydrous DCM at 0 °C under an inert atmosphere, add triflic acid dropwise.

-

Add N-(trifluoromethylsulfanyl)aniline in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-4 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated phenol.

Self-Validation: The regioselectivity of the reaction can be confirmed by 1H and 13C NMR spectroscopy, with the characteristic signals of the para-substituted product being observed. The presence of the SCF3 group can be confirmed by 19F NMR spectroscopy.

Caption: Generalized mechanism of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the SCF3-Substituted Ring

Activation by the SCF3 Group

The strongly electron-withdrawing nature of the trifluoromethylthio group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[10] This is particularly true when the SCF3 group is positioned ortho or para to a leaving group (e.g., a halogen).[10] The SCF3 group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[10][11]

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12] In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[10][11] In the second, fast step, the leaving group is expelled, and aromaticity is restored.[12] The stability of the Meisenheimer complex is crucial, and electron-withdrawing groups like SCF3 at the ortho and para positions effectively delocalize the negative charge.[10]

Experimental Protocol: SNAr of a Fluorinated Aryl-SCF3 Compound [13]

This protocol outlines a general procedure for the nucleophilic aromatic substitution of an activated aryl fluoride bearing a trifluoromethylthio group.

Materials:

-

Aryl fluoride substrate (e.g., 1-fluoro-4-(trifluoromethylthio)benzene) (1.0 mmol)

-

Nucleophile (e.g., indole) (1.2 mmol)

-

Potassium carbonate (2.0 mmol)

-

Dimethylformamide (DMF), anhydrous (5 mL)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add the aryl fluoride, nucleophile, and potassium carbonate.

-

Add anhydrous DMF and stir the mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired product.

Self-Validation: Successful substitution can be confirmed by the disappearance of the C-F coupling in the 13C NMR spectrum and the appearance of new signals corresponding to the incorporated nucleophile in both 1H and 13C NMR spectra.

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

Aryl trifluoromethyl sulfides can participate in various metal-catalyzed cross-coupling reactions, although the strong electron-withdrawing nature of the SCF3 group can influence the reactivity of the C-X bond (where X is a halide or triflate). These reactions provide a powerful means to further functionalize the aromatic ring.

Experimental Protocol: Nickel-Catalyzed Trifluoromethylthiolation of Aryl Bromides [5]

This protocol describes a nickel-catalyzed cross-coupling reaction for the synthesis of aryl trifluoromethyl sulfides from aryl bromides at room temperature.

Materials:

-

Aryl bromide (1.0 mmol)

-

[NMe4][SCF3] (1.5 mmol)

-

NiCl2(dme) (0.1 mmol)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (0.1 mmol)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a glovebox, combine the aryl bromide, [NMe4][SCF3], NiCl2(dme), and 4,4'-di-tert-butyl-2,2'-bipyridine in a vial.

-

Add anhydrous THF and stir the reaction mixture at room temperature.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Self-Validation: The formation of the C-SCF3 bond can be confirmed by 19F NMR spectroscopy (a singlet around -40 ppm) and by the disappearance of the aryl bromide starting material in the 1H NMR spectrum and the appearance of the corresponding signals for the aryl trifluoromethyl sulfide product.

Part 4: Transformations of the Trifluoromethylthio Group

While the trifluoromethylthio group is generally stable, it can undergo transformations under specific conditions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the SCF3 group can be oxidized to the corresponding sulfoxide (Ar-S(O)CF3) and sulfone (Ar-S(O)2CF3) oxidation states. These transformations can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones have distinct electronic properties and can be valuable intermediates in their own right.[14]

Reductive C-S Bond Cleavage

Under certain reductive conditions, the C-S bond of aryl trifluoromethyl sulfides can be cleaved. This reactivity is less common but can be exploited in specific synthetic contexts.[15][16]

Part 5: Conclusion and Future Outlook

The trifluoromethylthio group is a remarkable functional group that profoundly influences the reactivity and properties of aromatic compounds. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. The continued development of novel and efficient methods for the introduction and transformation of the SCF3 group will undoubtedly fuel further advancements in medicinal chemistry, agrochemistry, and materials science. The unique combination of high lipophilicity and potent electronic effects ensures that the trifluoromethylthio group will remain a valuable tool for molecular engineers for the foreseeable future.

Part 6: References

Sources

- 1. nbinno.com [nbinno.com]

- 2. enamine.net [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sci-Hub. Structural and Solvent Effects on the C–S Bond Cleavage in Aryl Triphenylmethyl Sulfide Radical Cations / The Journal of Organic Chemistry, 2012 [sci-hub.box]

An In-Depth Technical Guide to the Stability and Storage of 2-(Trifluoromethylthio)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 2-(Trifluoromethylthio)benzyl bromide is a key reagent and building block in medicinal chemistry and materials science, valued for its unique electronic properties imparted by the trifluoromethylthio group. However, its benzylic bromide moiety confers inherent reactivity, making a thorough understanding of its stability and optimal storage conditions paramount for its effective use. This guide provides a comprehensive overview of the chemical properties, principal degradation pathways, recommended storage and handling protocols, and methodologies for assessing the stability of this compound.

Introduction: The Chemical Significance and Stability Challenges of this compound

This compound, with the chemical formula C₈H₆BrF₃S, is an organic compound that merges the reactivity of a benzyl bromide with the electron-withdrawing nature of a trifluoromethylthio (-SCF₃) group.[1][2] This combination makes it a valuable synthon for introducing the 2-(trifluoromethylthio)benzyl moiety into a wide range of molecules, thereby modulating their lipophilicity, metabolic stability, and binding affinities. As with many benzyl halides, this compound is susceptible to nucleophilic substitution, hydrolysis, and degradation under various environmental conditions. Its utility in multi-step syntheses is contingent upon maintaining its purity and minimizing the formation of degradants that can complicate reactions and purification processes. This guide aims to provide the necessary insights to ensure its integrity from storage to reaction.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value | Source |

| CAS Number | 238403-52-6 | [1][2] |

| Molecular Formula | C₈H₆BrF₃S | [1][2] |

| Molecular Weight | 271.10 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥98% | [2] |

| Synonyms | 1-(Bromomethyl)-2-[(trifluoromethyl)sulfanyl]benzene, 2-(Bromomethyl)phenyl trifluoromethyl sulphide | [2] |

Core Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the benzylic C-Br bond. Several factors can contribute to its degradation, including moisture, light, and elevated temperatures.

Hydrolytic Degradation (Solvolysis)

The most significant degradation pathway for this compound is hydrolysis, a type of solvolysis, where water acts as a nucleophile. This reaction proceeds via a nucleophilic substitution mechanism, likely Sₙ1-like due to the ability of the benzene ring to stabilize the resulting benzylic carbocation. The primary degradation product is 2-(trifluoromethylthio)benzyl alcohol. The presence of acidic or basic conditions can catalyze this process.

The proposed hydrolytic degradation pathway is as follows:

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

Exposure to oxidizing agents can lead to the degradation of this compound. While the trifluoromethylthio group is generally robust, the benzylic position is susceptible to oxidation. A likely oxidation pathway, especially in the presence of strong oxidants, involves the conversion of the bromomethyl group to a carboxylic acid, yielding 2-(trifluoromethylthio)benzoic acid. This process may proceed through the intermediate formation of the corresponding aldehyde.

Photodegradation

Benzyl bromides are known to be sensitive to light.[3] Upon exposure to UV or visible light, the C-Br bond can undergo homolytic cleavage to form a benzylic radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or polymerization, leading to a complex mixture of impurities.

Caption: Photolytic degradation pathway of this compound.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, strict adherence to appropriate storage and handling procedures is crucial.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moisture and oxygen, preventing hydrolytic and oxidative degradation. |

| Light | Amber or opaque container | Protects the compound from light-induced degradation.[3] |

| Moisture | Tightly sealed container with desiccant | Minimizes exposure to atmospheric moisture, a key reactant in hydrolysis. |

| Handling | In a well-ventilated fume hood | The compound is corrosive and a lachrymator. |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | To prevent skin and eye contact. |

Experimental Protocol: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6] The following protocol outlines a general procedure that can be adapted for this compound.

Caption: Workflow for a forced degradation study.

Materials and Reagents

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Phosphoric acid (for pH adjustment)

Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the mixture at 60°C for a specified period (e.g., 24, 48 hours). Withdraw samples at time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature and monitor the reaction progress. At appropriate time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide at room temperature. Monitor the degradation and, at suitable intervals, quench the reaction (e.g., by dilution) and analyze.

-

Thermal Degradation: Store a sample of the solid compound in an oven at an elevated temperature (e.g., 60°C) for a defined period. At time points, dissolve a portion of the solid in acetonitrile for analysis.

-

Photostability: Expose the solid compound and a solution in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark.

Analytical Method: Stability-Indicating HPLC-UV/MS

A stability-indicating method is crucial to separate the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV scan) and Mass Spectrometry (MS) for identification of degradants.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8][9]

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. This guide has detailed its primary degradation pathways—hydrolysis, oxidation, and photolysis—and provided actionable protocols for its storage, handling, and stability assessment. By implementing these recommendations, researchers can ensure the quality and reliability of this important chemical reagent, leading to more reproducible and successful experimental outcomes.

References

-

PubChem. 2-((Trifluoromethyl)thio)benzyl bromide. National Center for Biotechnology Information. [Link]

-

MedCrave. Forced Degradation Studies. MedCrave online. [Link]

-

SGS. How to Approach a Forced Degradation Study. SGS Life Science Services. [Link]

-

Pharma Stability. Forced Degradation Playbook. [Link]

-

Alsante, K. M., et al. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ResearchGate. (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

-

Reddy, M. P., et al. A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection. International Journal of Pharmaceutical Investigation. [Link]

-

Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

PubChem. 2-((Trifluoromethyl)thio)benzyl bromide. [Link]

-

ResearchGate. One-step Green Conversion of Benzyl Bromide to Aldehydes on NaOH-modified g-C 3 N 4 with Dioxygen under LED Visible Light. [Link]

-

Academic Accelerator. Benzyl bromide. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-[(Trifluoromethyl)thio]benzyl bromide | CymitQuimica [cymitquimica.com]

- 3. scispace.com [scispace.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Forced Degradation Playbook – Pharma Stability [pharmastability.com]

- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jpionline.org [jpionline.org]

Core Topic: The Mechanism of Action of 2-(Trifluoromethylthio)benzyl Bromide in Organic Reactions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethylthio)benzyl bromide has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its utility stems from the unique combination of a reactive benzylic bromide and the electronically significant trifluoromethylthio (SCF3) group. The SCF3 moiety is highly sought after for its ability to enhance lipophilicity and metabolic stability in drug candidates.[1][2] This guide provides an in-depth analysis of the core mechanistic pathways through which this compound participates in organic reactions. We will dissect the subtle interplay of electronic and steric factors that govern its reactivity, focusing primarily on nucleophilic substitution and radical-mediated transformations. This document is intended to serve as a technical resource, offering field-proven insights and practical methodologies for professionals engaged in advanced chemical synthesis.

Introduction: The Strategic Value of this compound

The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design.[2] Among these, the trifluoromethylthio (-SCF3) group is particularly advantageous due to its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = 1.44), properties that can significantly improve a molecule's cell-membrane permeability and resistance to metabolic degradation.[1] this compound serves as a key reagent for introducing the 2-(trifluoromethylthio)benzyl scaffold into target molecules.

Its structure features a bromine atom attached to a benzylic carbon, a classic electrophilic site for a variety of transformations. The critical feature, however, is the ortho-positioned -SCF3 group, which profoundly influences the reaction pathways at the benzylic center.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 238403-52-6 | [3][4] |

| Molecular Formula | C8H6BrF3S | [3][5] |

| Molecular Weight | 271.10 g/mol | [3][5] |

| Appearance | Liquid | [5] |

| IUPAC Name | 1-(bromomethyl)-2-(trifluoromethylsulfanyl)benzene | [3] |

| Synonyms | 2-(Bromomethyl)phenyl trifluoromethyl sulphide | [5] |

Core Mechanistic Pathways: A Dichotomy of Reactivity

The reactivity of this compound is dominated by the lability of the carbon-bromine bond at the benzylic position. Like other benzylic halides, it can react via two primary nucleophilic substitution pathways, SN1 and SN2, and is also susceptible to radical-mediated reactions.[6][7] The ortho-SCF3 group introduces a unique electronic and steric environment that dictates which mechanism prevails under specific conditions.

Nucleophilic Substitution Reactions (SN1 vs. SN2)

Benzylic halides are proficient substrates for both SN1 and SN2 reactions because they can form a resonance-stabilized carbocation (favoring SN1) while also being relatively unhindered for backside attack (favoring SN2).[6][8] The presence of the electron-withdrawing -SCF3 group at the ortho position critically influences this balance.

-

SN2 Mechanism (Bimolecular Nucleophilic Substitution): This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

-

Causality: The strong electron-withdrawing nature of the -SCF3 group increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophile for nucleophilic attack. However, the physical size of the ortho-SCF3 group introduces significant steric hindrance, which can impede the required backside approach of the nucleophile. This creates a conflict between electronic activation and steric deactivation.

-

-

SN1 Mechanism (Unimolecular Nucleophilic Substitution): This two-step pathway begins with the slow, rate-determining departure of the bromide leaving group to form a planar benzylic carbocation intermediate. This intermediate is then rapidly captured by the nucleophile.

-

Causality: A key feature of benzylic halides is the ability of the benzene ring to stabilize the resulting carbocation through resonance.[6] However, the potent electron-withdrawing inductive effect of the adjacent -SCF3 group strongly destabilizes this carbocation intermediate. This electronic destabilization makes the SN1 pathway significantly less favorable for this compound compared to unsubstituted benzyl bromide.[9]

-

The choice between these pathways is therefore a delicate balance of factors:

-

Strong nucleophiles and polar aprotic solvents will favor the SN2 mechanism.

-

Weak nucleophiles and polar protic solvents , which normally favor the SN1 mechanism, may still result in slow SN2 reactions or no reaction at all due to the electronic destabilization of the required carbocation intermediate.[7][10]

Radical-Mediated Reactions

The C-Br bond in benzylic bromides is relatively weak and can undergo homolytic cleavage to form a benzylic radical. This process can be initiated by heat, UV light, or a radical initiator like azobisisobutyronitrile (AIBN).[11]

-

Mechanism:

-

Initiation: A radical initiator generates an initial radical species, which abstracts the bromine atom from this compound to produce the 2-(trifluoromethylthio)benzyl radical.

-

Propagation: This stabilized benzyl radical can then participate in a variety of reactions, such as adding across a double bond or coupling with another radical species.[12]

-

The stability of the 2-(trifluoromethylthio)benzyl radical is conferred by resonance delocalization of the unpaired electron across the benzene ring, similar to the stabilization of the carbocation. This makes the reagent a viable precursor for radical-based C-C and C-heteroatom bond formations.[13][14]

Experimental Protocols and Methodologies

The trustworthiness of a synthetic method lies in its reproducibility. Below is a representative, self-validating protocol for a standard SN2 reaction using this compound.

Protocol: N-Alkylation of Aniline

This protocol describes the synthesis of N-(2-(Trifluoromethylthio)benzyl)aniline, a common transformation that leverages the electrophilicity of the benzylic carbon.

Objective: To demonstrate a standard SN2 reaction, where the amine acts as the nucleophile.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.1 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv, as a non-nucleophilic base)

-

Acetonitrile (CH3CN) (Anhydrous, as solvent)

-

Argon or Nitrogen atmosphere

Workflow:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-((Trifluoromethyl)thio)benzyl bromide | C8H6BrF3S | CID 2777876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-[(Trifluoromethyl)thio]benzyl bromide | CymitQuimica [cymitquimica.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. asccollegekolhar.in [asccollegekolhar.in]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Trifluoromethylation of Alkyl Radicals in Aqueous Solution [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethylthio)benzyl bromide

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 2-(Trifluoromethylthio)benzyl bromide (CAS No. 238403-52-6). As a reactive intermediate, understanding its physical characteristics is paramount for safe handling, effective application in synthesis, and predicting its behavior in various chemical environments. This document consolidates available data on its molecular structure, physicochemical properties, and safety profile. Furthermore, it outlines standard experimental protocols for the determination of these properties, offering field-proven insights into the causality behind methodological choices. This guide is intended to serve as an essential resource for professionals in chemical research and drug development, ensuring both scientific integrity and operational safety.

Chemical Identity and Structure

This compound is a halogenated aromatic sulfide. The presence of a reactive benzylic bromide group makes it a valuable alkylating agent, while the ortho-positioned trifluoromethylthio (-SCF₃) group significantly influences its electronic properties and reactivity. This unique substitution pattern makes it an important building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors.

Chemical Structure

The molecular structure consists of a benzene ring substituted at the 1- and 2-positions with a bromomethyl and a trifluoromethylthio group, respectively.

Caption: 2D Structure of this compound.

Nomenclature and Synonyms

To ensure clarity and facilitate comprehensive literature searches, it is crucial to be aware of the various synonyms for this compound.

-

Systematic IUPAC Name: 1-(bromomethyl)-2-(trifluoromethylsulfanyl)benzene[1]

-

Common Synonyms:

Key Chemical Identifiers

The following identifiers are essential for uniquely defining the compound in databases and regulatory documents.

| Identifier | Value | Source(s) |

| CAS Number | 238403-52-6 | [1][2][5][6] |

| Molecular Formula | C₈H₆BrF₃S | [1][3][5][6] |

| Molecular Weight | 271.10 g/mol | [1][3][6] |

| InChI Key | ZSBCQBRVNBLWAW-UHFFFAOYSA-N | [3] |

Core Physical Properties

The physical properties of a compound dictate its state under given conditions and are fundamental to its handling, purification, and reaction setup.

Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Physical State | Liquid | At standard temperature and pressure. | [3] |

| Appearance | Not specified | Often, similar compounds are colorless to light yellow liquids. | |

| Boiling Point | 71 °C | Pressure not specified, likely a vacuum distillation. | [5] |

| Melting Point | Data not available | The compound exists as a liquid at room temperature. | |

| Density | Data not available | No experimentally determined value found. | |

| Purity | ≥98% | As specified by commercial suppliers. | [3] |

Detailed Analysis of Properties

-

Physical State and Appearance: The compound is documented as a liquid under standard conditions[3]. While a specific color is not detailed in the available literature, benzylic bromides are often colorless when pure but can develop a yellowish tint upon storage due to slight decomposition and release of bromine.

-

Boiling Point: A boiling point of 71°C has been reported[5]. Given the relatively high molecular weight, this temperature is almost certainly measured under reduced pressure. High-vacuum distillation is the standard method for purifying thermally sensitive compounds like benzylic bromides, which can decompose or polymerize at their atmospheric boiling points.

-

Solubility: Specific solubility data is not available in the provided sources. However, based on its structure—a nonpolar aromatic core with halogen and sulfur substituents—it is expected to be insoluble in water and highly soluble in common organic solvents such as dichloromethane, diethyl ether, toluene, and ethyl acetate.

Spectroscopic Characterization (Theoretical)

While specific spectral data for this compound is not publicly available, its structure allows for a reliable prediction of its key spectroscopic signatures. These predictions are vital for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to be distinct. The benzylic protons (-CH₂Br) would appear as a sharp singlet, typically in the range of δ 4.5-4.8 ppm, shifted downfield by the adjacent electronegative bromine atom. The four aromatic protons would appear in the aromatic region (δ 7.2-7.8 ppm) as a complex multiplet due to ortho, meta, and para coupling.

-

¹³C NMR: The carbon spectrum would show eight distinct signals. The benzylic carbon (-CH₂Br) is expected around δ 30-35 ppm. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms, likely in the δ 125-130 ppm region. The six aromatic carbons would also be present in the δ 120-140 ppm range.

-

¹⁹F NMR: The fluorine NMR would be the simplest, showing a single sharp singlet corresponding to the three equivalent fluorine atoms of the -SCF₃ group. Its chemical shift would be characteristic of trifluoromethyl sulfides.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring (around 3030-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹). Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region. A C-Br stretching vibration would be observed in the fingerprint region, typically around 500-650 cm⁻¹.

Experimental Protocols for Property Determination

To ensure data integrity, physical properties must be determined using validated experimental methods. The following section outlines standard, self-validating protocols.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or uncharacterized substance like this compound involves a tiered approach from basic properties to detailed structural confirmation.

Caption: Experimental workflow for physicochemical characterization.

Step-by-Step Protocol: Boiling Point Determination

Causality: Vacuum distillation is chosen to prevent thermal decomposition, a common issue with reactive benzylic halides. The use of a calibrated thermometer and pressure gauge ensures the accuracy and reproducibility of the measurement.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and free of contaminants.

-

System Integrity Check: Connect the apparatus to a high-vacuum pump with a cold trap in between. Ensure all joints are properly sealed with vacuum grease.

-

Sample Charging: Charge the distillation flask with the sample (approx. 1-2 mL) and a magnetic stir bar for smooth boiling.

-

Pressure Regulation: Evacuate the system to a stable, low pressure (e.g., 1-5 mmHg). Record the exact pressure using a calibrated digital vacuum gauge.

-

Heating: Gently heat the distillation flask using an oil bath.

-

Data Recording: Record the temperature at which the liquid is consistently condensing on the thermometer bulb and dripping into the collection flask. This is the boiling point at the recorded pressure.

-

Validation: Cross-reference the measured boiling point and pressure with literature values for similar compounds to validate the result.

Step-by-Step Protocol: Spectroscopic Analysis (NMR)

Causality: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds as it dissolves them well and its residual proton signal is well-documented. Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR to provide a universal reference point (0 ppm).

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard acquisition parameters.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

Safety, Handling, and Storage

Given its chemical nature as a reactive alkylating agent, strict adherence to safety protocols is mandatory.

Hazard Identification

-

Primary Hazards: this compound is classified as a corrosive substance[1][2].

-

Health Effects: It is known to cause severe skin burns and serious eye damage[1][2]. Direct contact must be avoided at all times. The compound may also cause respiratory irritation[1].

-

Chemical Hazards: The substance is corrosive to metals[2].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials for absorption.

Storage Conditions

-

Container: Store in a tightly sealed, corrosion-resistant container.

-

Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis and oxidation.

-

Temperature: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.

Conclusion

This compound is a reactive liquid with a boiling point of 71°C under reduced pressure. Its key structural features—the benzylic bromide and the trifluoromethylthio group—make it a potent reagent in organic synthesis. While comprehensive experimental data on all its physical properties is limited, its characteristics can be reliably predicted based on its structure. Due to its corrosive nature, stringent safety measures are essential during its handling and storage. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

-

PubChem. (2025). 2-((Trifluoromethyl)thio)benzyl bromide. National Center for Biotechnology Information. [Online]. Available at: [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. [Online]. Available at: [Link]

Sources

- 1. 2-((Trifluoromethyl)thio)benzyl bromide | C8H6BrF3S | CID 2777876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 2-[(Trifluoromethyl)thio]benzyl bromide | CymitQuimica [cymitquimica.com]

- 4. 2-[(Trifluoromethyl)thio]benzyl bromide | 238403-52-6 [sigmaaldrich.com]

- 5. This compound | 238403-52-6 | INDOFINE Chemical Company [indofinechemical.com]

- 6. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(Trifluoromethylthio)benzyl bromide for Research and Development

Introduction: Navigating the Reactive Landscape of a Potent Reagent

2-(Trifluoromethylthio)benzyl bromide is a reactive building block of significant interest to the pharmaceutical and agrochemical industries. Its utility lies in the electrophilic nature of the benzylic bromide, making it an effective alkylating agent for introducing the 2-(trifluoromethylthio)benzyl moiety into a variety of molecular scaffolds. The presence of the trifluoromethylthio group can impart unique properties to target molecules, such as altered lipophilicity, metabolic stability, and biological activity[1]. However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive safety precautions for its handling, storage, and disposal in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a chemical. This compound, like many benzylic bromides, is a potent lachrymator and a corrosive substance. The primary hazards are associated with its ability to cause severe damage to skin, eyes, and the respiratory tract[2][3].

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][4] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[2][3][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3][5] |

| Corrosive to metals | 1 | H290: May be corrosive to metals |

These classifications underscore the critical need for appropriate personal protective equipment (PPE) and engineering controls to prevent any direct contact with the substance.

Toxicological Profile: Understanding the "Why"

The corrosive nature of this compound stems from its reactivity as an alkylating agent. Upon contact with moisture, such as that present on skin, in the eyes, or in the respiratory tract, it can hydrolyze to form hydrogen bromide (HBr)[6]. HBr is a strong acid that can cause severe chemical burns.

Furthermore, the trifluoromethylthio group may influence the compound's toxicological profile. While specific data for this exact molecule is limited, organofluorine compounds can exhibit a range of biological activities and toxicities[1][7][8]. Some can be metabolized to toxic byproducts[7][9]. Therefore, it is prudent to handle this compound with the assumption that it may have additional systemic toxicity beyond its corrosive effects. Inhalation of vapors can lead to irritation of the nose, throat, and lungs, potentially causing coughing, shortness of breath, and in severe cases, pulmonary edema[6].

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is crucial for preventing the inhalation of its corrosive and irritating vapors[10][11].

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled[10]. Immediate and prolonged flushing is the most critical first aid measure in case of accidental contact[12].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE should be based on a thorough risk assessment. For handling this compound, the following are required:

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are essential to protect against splashes and vapors[10].

-

Gloves: Use chemically resistant gloves, such as nitrile or neoprene, and ensure they are inspected for any signs of degradation before use. Given the corrosive nature of the compound, it is advisable to double-glove. Contaminated gloves should be removed and disposed of immediately[4].

-

Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended[10].

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained personnel[5][10].

Caption: Workflow for safe handling with appropriate PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the reagent.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available. Have spill cleanup materials accessible.

-

Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood. Use a disposable weighing boat or a tared, sealed container to minimize contamination.

-

Reaction Setup: Add the reagent slowly to the reaction mixture, preferably via a syringe or dropping funnel. Be mindful of any potential exothermic reactions.

-

Post-Reaction: Quench any unreacted reagent carefully with a suitable nucleophile (e.g., a dilute solution of sodium bisulfite) before workup.

-

Decontamination: Decontaminate all glassware and equipment that has come into contact with the reagent. A base wash (e.g., dilute sodium bicarbonate) can be used to neutralize any residual acidic byproducts.

Storage Requirements

-

Container: Store this compound in its original, tightly sealed container[6][10].

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials[6][10]. A dedicated, corrosion-resistant cabinet is recommended.

-

Incompatibilities: Avoid contact with water, moisture, strong bases, amines, oxidizing agents, and alcohols, as violent reactions can occur[6]. Do not store in metal containers[10].

-

Light and Moisture Sensitivity: The compound is sensitive to light and moisture. Store in a dark location and take precautions to minimize exposure to atmospheric moisture[5].

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with these procedures.

Spills

-

Small Spills (manageable by trained personnel):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand[11][13]. Do not use combustible materials like paper towels.

-

Carefully sweep the absorbent material into a sealable, labeled container for hazardous waste disposal[13].

-

Decontaminate the spill area with a suitable solution (e.g., sodium bicarbonate solution), followed by a soap and water wash.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others[14][15].

-

If the spill is flammable, turn off all ignition sources[11][14].

-

Close the laboratory doors and prevent entry[15].

-

Contact the institution's emergency response team and provide them with the identity and quantity of the spilled chemical[15].

-

Caption: Decision tree for spill response.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[12][14]. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[12]. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[5].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention[5].

Conclusion: A Culture of Safety

This compound is a powerful tool for chemical synthesis, but its utility is intrinsically linked to the potential for harm if not handled with the utmost care. By fostering a deep understanding of its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can mitigate the risks and harness the synthetic potential of this valuable reagent. A proactive and vigilant approach to safety is not merely a set of rules but a foundational aspect of scientific integrity and responsible research.

References

-

PubChem. (n.d.). 2-((Trifluoromethyl)thio)benzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Bromide. NJ.gov. Retrieved from [Link]

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Trifluoromethoxy)benzyl bromide. Retrieved from [Link]

-

University of California. (n.d.). Evacuation Plan: Chemical Release. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Thimmaiah, G., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 793-805. Retrieved from [Link]

-

Thimmaiah, G., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 793-805. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

-

Danishevskiy, S. L., & Kochanov, M. M. (1989). Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. Retrieved from [Link]

-

ResearchGate. (2025). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-((Trifluoromethyl)thio)benzyl bromide | C8H6BrF3S | CID 2777876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. westliberty.edu [westliberty.edu]

- 6. nj.gov [nj.gov]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 12. EVACUATION PLAN: CHEMICAL RELEASE [chem.tamu.edu]

- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. offices.austincc.edu [offices.austincc.edu]

The Advent of a Privileged Moiety: A Technical Guide to the Discovery and History of Trifluoromethylthiolated Benzyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (SCF3) group has emerged as a uniquely powerful substituent in modern medicinal chemistry and materials science, prized for its profound impact on molecular properties such as lipophilicity, metabolic stability, and electron-withdrawing character.[1][2] Its incorporation into a benzyl scaffold, a common motif in bioactive molecules, has given rise to a class of compounds with significant potential in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethylthiolated benzyl compounds. It navigates the evolution of synthetic methodologies, from early, often hazardous, procedures to the sophisticated and mild catalytic strategies employed today. This guide aims to provide researchers and drug development professionals with a thorough understanding of the causality behind experimental choices and the logical progression of synthetic innovation in this critical area of organofluorine chemistry.

The Strategic Advantage of the Trifluoromethylthio Group in Molecular Design

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[3] Among these, the trifluoromethylthio (SCF3) group possesses a unique combination of properties that make it highly attractive for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

-